O-Nornuciferine
CAS No.: 3153-55-7
Cat. No.: VC21335696
Molecular Formula: C18H19NO2
Molecular Weight: 281.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3153-55-7 |
---|---|
Molecular Formula | C18H19NO2 |
Molecular Weight | 281.3 g/mol |
IUPAC Name | (6aR)-1-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol |
Standard InChI | InChI=1S/C18H19NO2/c1-19-8-7-12-10-15(20)18(21-2)17-13-6-4-3-5-11(13)9-14(19)16(12)17/h3-6,10,14,20H,7-9H2,1-2H3/t14-/m1/s1 |
Standard InChI Key | AKXOIHNFHOEPHN-CQSZACIVSA-N |
Isomeric SMILES | CN1CCC2=CC(=C(C3=C2[C@H]1CC4=CC=CC=C43)OC)O |
Canonical SMILES | CN1CCC2=CC(=C(C3=C2C1CC4=CC=CC=C43)OC)O |
Appearance | Yellow powder |
Melting Point | 195-196°C |
Introduction
Chemical Identity and Structure
Basic Information
O-Nornuciferine is an aporphine alkaloid with the molecular formula C₁₈H₁₉NO₂ and a molecular weight of 281.35 g/mol . It is registered with CAS number 3153-55-7 and represents one of several structurally related alkaloids found in the lotus plant . The compound's name derives from its structural relationship to nuciferine, another important lotus alkaloid.
Physical and Chemical Properties
O-Nornuciferine demonstrates specific solubility characteristics that are important for laboratory research applications. The compound shows good solubility in DMSO, achieving concentrations of up to 50 mg/mL (177.71 mM) with ultrasonic treatment . This property is particularly valuable for preparing stock solutions for bioassays and pharmacological studies.
The following table summarizes the key physical and chemical properties of O-Nornuciferine:
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₉NO₂ |
Molecular Weight | 281.35 g/mol |
CAS Number | 3153-55-7 |
Solubility | DMSO: 50 mg/mL (177.71 mM) with ultrasonic treatment |
Storage Recommendation | -80°C (use within 6 months); -20°C (use within 1 month) |
Stock Solution Preparation
For research applications, precise preparation of O-Nornuciferine stock solutions is essential. The following table provides guidelines for preparing solutions at various concentrations :
Desired Concentration | For 1 mg | For 5 mg | For 10 mg |
---|---|---|---|
1 mM | 3.5543 mL | 17.7715 mL | 35.5429 mL |
5 mM | 0.7109 mL | 3.5543 mL | 7.1086 mL |
10 mM | 0.3554 mL | 1.7771 mL | 3.5543 mL |
Natural Sources and Distribution
Botanical Sources
O-Nornuciferine is primarily derived from lotus (Nelumbo nucifera Geartn.) leaves, commonly referred to as Folium Nelumbinis in traditional medicine . Lotus has been widely utilized throughout Asia for both medicinal and culinary purposes, with its leaves particularly valued for their bioactive components.
Geographical and Developmental Variations
Recent research has revealed significant variations in alkaloid content, including O-Nornuciferine, across lotus leaf samples collected from different regions and at various growth stages. A comprehensive study of 49 lotus leaf samples from various regions in Vietnam demonstrated notable regional differences in alkaloid concentrations . This research indicates that geographical factors and developmental stages significantly influence the alkaloid profile of lotus leaves, with implications for their therapeutic potential and quality as medicinal resources.
Biological Activities and Pharmacology
hERG Channel Inhibition
The most thoroughly documented biological activity of O-Nornuciferine is its inhibition of the human Ether-à-go-go-Related Gene (hERG) channel. In vitro studies have established an IC50 value of 7.91 μM for hERG blockage in HEK293 cells . At higher concentrations (100 μM), O-Nornuciferine demonstrates approximately 47% hERG channel inhibition in Xenopus oocytes .
This activity is particularly significant from a pharmacological and toxicological perspective, as the hERG channel plays a crucial role in cardiac repolarization. Compounds that inhibit this channel can potentially affect cardiac function, which has implications for both therapeutic applications and safety considerations in drug development.
Analytical Methods for Detection and Quantification
UPLC-MS/MS Analysis
Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has emerged as a powerful analytical method for detecting and quantifying O-Nornuciferine in botanical samples. A novel, rapid, and reliable UPLC-MS/MS method has been developed for the quality evaluation of Folium Nelumbinis, allowing for simultaneous determination of bioactive alkaloids including O-Nornuciferine, N-nornuciferine, and nuciferine, alongside flavonoids such as kaempferol, quercetin, isoquercitrin, and quercetin-3-O-glucuronide .
This analytical method has been validated according to AOAC and EC/808/2021 guidelines and demonstrates excellent analytical performance with high sensitivity, specificity, and reproducibility. The method achieves detection and quantification limits below 0.48 ng/mL and 1.5 ng/mL, respectively , making it suitable for the precise determination of O-Nornuciferine in complex plant matrices.
Chromatographic Fingerprinting
Chromatographic fingerprinting represents an advanced approach for comprehensive quality assessment of botanical materials containing O-Nornuciferine. This technique provides a more holistic evaluation compared to single-compound quantification, capturing the complex alkaloid and flavonoid profile of lotus leaves .
The establishment of chromatographic fingerprints for lotus leaves, including O-Nornuciferine as a key marker compound, contributes significantly to quality control standards for herbal products. Regulatory agencies worldwide increasingly endorse this approach for assessing the quality of herbal medicines .
Comparison with Related Compounds
Structural Relationships with Other Lotus Alkaloids
O-Nornuciferine shares structural similarities with several other alkaloids found in lotus plants. Its chemical structure is closely related to nuciferine and N-nornuciferine, which are also found in lotus leaves . These compounds belong to the aporphine alkaloid family and share a common tetracyclic skeleton but differ in their substitution patterns.
Comparative Analysis in Botanical Samples
Comprehensive studies of lotus leaves have analyzed O-Nornuciferine alongside other bioactive compounds to establish detailed chemical profiles. Research has shown that nuciferine and quercetin-3-O-glucuronide are typically the most abundant compounds in lotus leaves, with regional variations in alkaloid concentrations . For instance, the highest alkaloid concentrations were recorded in lotus leaves collected from Hanoi, while the highest flavonoid content was found in samples from Lam Dong .
Relationship to Nornuciferine
O-Nornuciferine is structurally related to nornuciferine, which has been reported in various organisms including Guatteria hispida and Trivalvaria macrophylla . Nornuciferine (also referred to as N-nornuciferine in some sources) has been observed to gradually transform into highly polar materials under certain conditions . Both compounds are aporphine alkaloids with the same molecular formula (C₁₈H₁₉NO₂) and similar molecular weights , suggesting they are likely positional isomers differing in the arrangement of functional groups.
Applications and Research Significance
Quality Control of Herbal Products
O-Nornuciferine serves as an important marker compound for quality control and standardization of lotus leaf products in the herbal medicine industry. The development of analytical methods for its quantification contributes significantly to ensuring the consistency and quality of preparations containing lotus leaves .
Pharmacological Research
The hERG channel inhibitory activity of O-Nornuciferine presents both challenges and opportunities for pharmacological research. While this property raises potential concerns regarding cardiac safety, it also provides valuable insights for drug development and cardiotoxicity screening. Understanding the molecular interactions between O-Nornuciferine and the hERG channel could inform the design of novel therapeutic agents or improve cardiac safety assessment methods.
Traditional Medicine Validation
Research on O-Nornuciferine contributes to the scientific validation of traditional uses of lotus leaves in Asian medicine. By identifying and characterizing the bioactive compounds responsible for the therapeutic effects of lotus preparations, such studies help bridge traditional knowledge with modern pharmacological understanding.
Future Research Directions
Optimization of Extraction and Analysis Methods
Continued refinement of extraction and analytical methods for O-Nornuciferine would enhance the accuracy and efficiency of its quantification in botanical samples. This would support more reliable quality control of herbal products and facilitate further research on regional and developmental variations in its concentration.
Structure-Activity Relationship Studies
Detailed structure-activity relationship studies comparing O-Nornuciferine with related aporphine alkaloids could provide valuable insights into the molecular features responsible for its biological activities. Such studies would contribute to a deeper understanding of aporphine alkaloids as a class and could guide the development of novel compounds with optimized pharmacological profiles.
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